1-(2-bromoethoxy)-2-methylpropane

説明

BenchChem offers high-quality 1-(2-bromoethoxy)-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-bromoethoxy)-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.

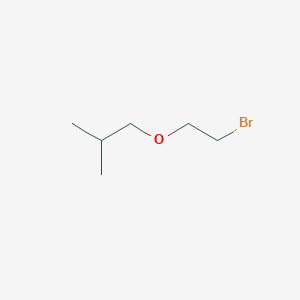

Structure

3D Structure

特性

IUPAC Name |

1-(2-bromoethoxy)-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BrO/c1-6(2)5-8-4-3-7/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXZQNJCVYHJEIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Properties and Stability of 1-(2-bromoethoxy)-2-methylpropane

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, stability, and reactivity of 1-(2-bromoethoxy)-2-methylpropane (CAS No. 4963-16-0). While specific experimental data for this compound is limited in publicly accessible literature, this document leverages data from analogous structures and fundamental principles of organic chemistry to offer a robust predictive assessment. This guide is intended for researchers, scientists, and professionals in drug development, providing critical insights into the handling, storage, and synthetic utility of this versatile bromoether. We will delve into its predicted physicochemical properties, explore its reactivity in key organic transformations such as nucleophilic substitution and elimination reactions, and provide evidence-based protocols for its safe handling and storage.

Introduction

1-(2-bromoethoxy)-2-methylpropane, also known as isobutyl 2-bromoethyl ether, is a bifunctional organic molecule featuring a primary alkyl bromide and an ether linkage. Its unique structure, which combines the reactivity of a bromoalkane with the solubilizing and coordinating properties of an ether, makes it a potentially valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The presence of a sterically demanding isobutyl group is a key structural feature that significantly influences its reactivity profile. Understanding the interplay between the electronic effects of the ether oxygen and the steric hindrance imparted by the isobutyl group is crucial for predicting its behavior in chemical reactions and ensuring its stability under various conditions. This guide aims to provide a detailed exposition of these characteristics to facilitate its effective use in research and development.[3]

Physicochemical Properties

| Property | Predicted Value/Information | Basis for Prediction/Reference |

| Molecular Formula | C6H13BrO | [4] |

| Molecular Weight | 181.07 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | Based on similar bromoethers[5] |

| Boiling Point | Estimated: 170-190 °C | Extrapolated from similar bromoalkanes and ethers. For comparison, the boiling point of 1-bromo-2-methylpropane is 90-92 °C[6] and 2-bromoethyl ethyl ether is ~153 °C. |

| Density | Estimated: ~1.2 g/cm³ | Based on the density of similar bromoalkanes like 1-bromo-2-methylpropane (1.26 g/cm³) |

| Solubility | Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, THF). Slightly soluble in water. | General solubility of ethers and alkyl halides. |

| SMILES | CC(C)COCCBr | [4] |

| CAS Number | 4963-16-0 | [4] |

Chemical Reactivity and Stability

The reactivity of 1-(2-bromoethoxy)-2-methylpropane is primarily dictated by the presence of the primary alkyl bromide. However, the adjacent ether linkage and the bulky isobutyl group introduce significant electronic and steric effects that modulate its reactivity in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of the synthetic utility of alkyl halides.[7] For 1-(2-bromoethoxy)-2-methylpropane, the reaction can theoretically proceed via an SN1 or SN2 mechanism.

-

SN2 Mechanism: The SN2 (bimolecular nucleophilic substitution) pathway involves a backside attack by a nucleophile on the carbon atom bearing the bromine atom.[8] For primary alkyl halides, this is typically the favored mechanism.[9] However, the isobutyl group in 1-(2-bromoethoxy)-2-methylpropane creates significant steric hindrance around the reaction center, akin to a neopentyl-like structure.[10] This bulkiness severely impedes the approach of the nucleophile, drastically slowing down the rate of SN2 reactions.[11] While not impossible, SN2 reactions with this substrate are expected to be significantly slower compared to less hindered primary alkyl halides like 1-bromobutane.[11]

-

SN1 Mechanism: The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate.[12][13] Primary alkyl halides typically do not favor the SN1 pathway due to the instability of the resulting primary carbocation.[10] However, in the case of 1-(2-bromoethoxy)-2-methylpropane, there is a possibility of a 1,2-hydride shift after the initial formation of the primary carbocation, leading to a more stable tertiary carbocation. This rearrangement could make the SN1 pathway more competitive, especially under solvolytic conditions or with weakly basic, good nucleophiles.[14]

Diagram: Predicted Nucleophilic Substitution Pathways

Caption: Predicted SN1 and SN2 reaction pathways for 1-(2-bromoethoxy)-2-methylpropane.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, 1-(2-bromoethoxy)-2-methylpropane can undergo elimination reactions to form an alkene.[15]

-

E2 Mechanism: The E2 (bimolecular elimination) reaction is a concerted process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the bromine, simultaneously forming a double bond and expelling the bromide ion.[16] This reaction is favored by strong, bulky bases and higher temperatures.[17] Given the steric hindrance that disfavors SN2, the E2 pathway is a likely outcome with strong bases like potassium tert-butoxide. The regioselectivity of the elimination will depend on the base used. A small, strong base would likely favor the more substituted Zaitsev product, while a bulky base would favor the less substituted Hofmann product.[17]

-

E1 Mechanism: The E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as the SN1 reaction. After the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form a double bond. E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of non-nucleophilic, weak bases.

Diagram: Predicted Elimination Pathways

Caption: Predicted E1 and E2 elimination pathways for 1-(2-bromoethoxy)-2-methylpropane.

Stability and Storage

Based on safety data for analogous bromoethers and alkyl bromides, 1-(2-bromoethoxy)-2-methylpropane is expected to be a combustible liquid.[18][19] It should be stored in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][20] It is likely sensitive to light and may decompose over time, so storage in an amber bottle under an inert atmosphere (e.g., argon or nitrogen) is recommended.[5]

The compound should be kept away from strong oxidizing agents and strong bases, as these can promote decomposition or unwanted reactions.[20] The ether linkage is generally stable but can be cleaved under harsh acidic conditions. Hydrolysis of the C-Br bond can occur in the presence of water, particularly at elevated temperatures, to form the corresponding alcohol and hydrobromic acid.

Safety and Handling

Caution: The following are general safety recommendations based on analogous compounds. A specific Safety Data Sheet (SDS) for 1-(2-bromoethoxy)-2-methylpropane should be consulted if available.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[18][21]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[6][22]

-

Fire Safety: Keep away from heat, sparks, and open flames.[19][23] Use explosion-proof electrical equipment.[18] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[19]

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and dispose of it as hazardous waste.[18]

-

First Aid:

Experimental Protocols

The following are generalized protocols for reactions involving primary alkyl halides with significant steric hindrance. These should be adapted and optimized for 1-(2-bromoethoxy)-2-methylpropane.

Protocol: Nucleophilic Substitution with Sodium Azide (Predicted SN1-like behavior)

This protocol describes a potential reaction that may proceed via an SN1 mechanism with rearrangement due to the substrate's structure.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(2-bromoethoxy)-2-methylpropane (1.0 eq) in a polar protic solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add sodium azide (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: E2 Elimination with Potassium tert-Butoxide

This protocol is designed to favor the E2 elimination pathway.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-(2-bromoethoxy)-2-methylpropane (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add a solution of potassium tert-butoxide (1.5 eq) in THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the alkene product may be volatile). Purify the crude product by distillation or column chromatography.

Conclusion

1-(2-bromoethoxy)-2-methylpropane is a structurally interesting molecule with a reactivity profile dominated by the interplay of its primary alkyl bromide functionality and the steric hindrance of the isobutyl group. While SN2 reactions are expected to be slow, the potential for SN1 reactions involving carbocation rearrangement and E2 elimination reactions under strongly basic conditions makes it a versatile substrate for the synthesis of a variety of organic compounds. This guide provides a predictive framework for its chemical properties and stability, offering valuable insights for its safe and effective application in synthetic organic chemistry and drug development. Further experimental investigation is warranted to fully elucidate the precise reactivity and physicochemical properties of this compound.

References

- Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Knowledge.

- Benchchem. (n.d.). A Comparative Analysis of SN1 and SN2 Reactivity in 1-Bromo-2-methoxy-2-methylpropane.

- Sigma-Aldrich. (2025, December 24).

- Fisher Scientific. (2010, May 17).

- Sigma-Aldrich. (2022, November 15).

- Spectrum Chemical. (2016, November 29).

- TCI Chemicals. (2025, January 21).

- Unknown. (n.d.).

- Cheméo. (n.d.). Chemical Properties of 1-Bromo-2-(2-methoxyethoxy)ethane (CAS 54149-17-6).

- PubChem. (n.d.). 1-(2-Bromoethoxy)propane.

- Fisher Scientific. (2025, December 24).

- Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers.

- Benchchem. (n.d.). An In-depth Technical Guide on the Stability and Reactivity of 1-Bromo-2-methoxy-2-methylpropane.

- Benchchem. (n.d.). Technical Support Center: Production of 1-Bromo-2-methoxy-2-methylpropane.

- RSC Education. (2012, March 1). The hydrolysis of 2-bromo-2-methylpropane.

- BLDpharm. (n.d.). 1-(2-Bromoethoxy)-2-methylpropane.

- NIST. (n.d.). 1-bromo-2-ethoxypropane. NIST WebBook.

- Pearson+. (n.d.). Two bromoethers are obtained from the reaction of the following a... | Study Prep.

- Unknown. (2012, March 23).

- Harper College. (2014, June 26). 1-Bromo-2-methylpropane.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane 97%.

- Unknown. (n.d.). The hydrolysis of 2-bromo-2-methylpropane.

- Sigma-Aldrich. (n.d.). 1-Bromo-2-methoxy-2-methyl-propane.

- MG Science Institute. (n.d.).

- Filo. (2025, July 29). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane....

- Guidechem. (n.d.). What is 1-Bromo-2-methylpropane and its properties? FAQ.

- ChemicalBook. (n.d.). 1-Bromo-2-methylpropane(78-77-3)IR1.

- Benchchem. (n.d.).

- PubChem. (n.d.). 1-Bromo-2-methoxy-2-methylpropane.

- YouTube. (2016, May 24). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH.

- YouTube. (2017, January 13). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry.

- PubChemLite. (n.d.). 1-bromo-2-methoxy-2-methylpropane (C5H11BrO).

- Chemistry LibreTexts. (2023, January 22).

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- MilliporeSigma. (n.d.). 1-Bromo-2-methylpropane for synthesis.

- YouTube. (2023, December 21). Elimination reaction with rearrangement (E1 mechanism) | 1-Bromo-2,2-dimethylcyclopentane.

- CymitQuimica. (n.d.). 2-(2-Bromoethoxy)-2-methylpropane.

- TopScience. (2022, April 10). Which compound will react faster to an SN2 reaction, 1-Bromo-2, 2-dimethyl-propane, or 1....

- Unknown. (n.d.). Chemistry of the Halogenoalkanes SN1 and SN2 Reaction Mechanisms.

- Google Patents. (n.d.). Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- PYG Lifesciences. (2025, January 21).

- Unknown. (2015, October 21).

- SteerOn Research. (2025, March 28). How Medicinal Chemistry Drives Novel Therapeutics Development.

Sources

- 1. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 2. steeronresearch.com [steeronresearch.com]

- 3. Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. 4963-16-0|1-(2-Bromoethoxy)-2-methylpropane|BLD Pharm [bldpharm.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

- 7. Khan Academy [khanacademy.org]

- 8. youtube.com [youtube.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. benchchem.com [benchchem.com]

- 11. topscience.quora.com [topscience.quora.com]

- 12. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 13. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]

- 14. youtube.com [youtube.com]

- 15. mgscience.ac.in [mgscience.ac.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. fishersci.com [fishersci.com]

1-(2-bromoethoxy)-2-methylpropane CAS number and molecular weight

The following technical guide details the physicochemical profile, synthetic methodology, and application scope of 1-(2-bromoethoxy)-2-methylpropane (also known as 2-isobutoxyethyl bromide).

CAS Number: 4963-16-0 Molecular Weight: 181.07 g/mol

Executive Summary

1-(2-bromoethoxy)-2-methylpropane is a specialized alkylating agent utilized primarily in medicinal chemistry and advanced organic synthesis. Structurally, it consists of an isobutyl ether moiety linked to an ethyl bromide chain. This unique architecture serves as a "short-spacer" lipophilic linker, allowing researchers to introduce the isobutoxyethyl group into pharmacophores. This modification is often employed to modulate the partition coefficient (LogP) of drug candidates, enhancing membrane permeability while maintaining a degree of aqueous solubility inherent to the ether linkage.

Chemical Identity & Physicochemical Properties

Precise characterization data is critical for quality control and stoichiometric calculations in synthetic workflows.

Core Identity Data

| Property | Value |

| CAS Registry Number | 4963-16-0 |

| IUPAC Name | 1-(2-bromoethoxy)-2-methylpropane |

| Synonyms | 2-(Isobutoxy)ethyl bromide; 1-Bromo-2-isobutoxyethane; Isobutyl 2-bromoethyl ether |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| SMILES | CC(C)COCCBr |

| InChI Key | FMNDTAIPYOTMLD-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

| Parameter | Value / Range | Notes |

| Physical State | Liquid | Colorless to pale yellow oil |

| Boiling Point | 160–165 °C (Atmospheric) | Predicted based on structure-activity relationship with 2-butoxyethyl bromide. |

| Density | ~1.18 g/mL | Estimated at 25°C |

| Solubility | Immiscible in water; Miscible in DCM, THF, DMF | Lipophilic character dominates |

| Flash Point | >60 °C | Predicted |

Synthetic Architecture

The synthesis of 1-(2-bromoethoxy)-2-methylpropane is most efficiently achieved via the nucleophilic substitution of the hydroxyl group in 2-isobutoxyethanol (ethylene glycol monoisobutyl ether). The use of Phosphorus Tribromide (

Reaction Pathway Diagram

The following diagram illustrates the conversion of the alcohol precursor to the alkyl bromide using a phosphorus halide reagent.

Caption: SN2 conversion of 2-isobutoxyethanol to 1-(2-bromoethoxy)-2-methylpropane via PBr3 activation.

Experimental Protocol: Synthesis via PBr3

Safety Warning:

Materials

-

Precursor: 2-Isobutoxyethanol (1.0 eq)

-

Reagent: Phosphorus Tribromide (

) (0.4 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous) or neat (solvent-free)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Charging: Add 2-isobutoxyethanol (e.g., 11.8 g, 100 mmol) and anhydrous DCM (50 mL) to the flask. Cool the solution to 0 °C using an ice/salt bath.

-

Addition: Charge the addition funnel with

(10.8 g, 40 mmol). Add dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Note: The reaction is exothermic. -

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor reaction progress via TLC (stain with

or Iodine) or GC-MS. -

Quenching: Cool the mixture back to 0 °C. Carefully quench by adding ice water (20 mL) dropwise.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM (2 x 20 mL).

-

Wash the combined organics with saturated

(to remove acidic byproducts) and brine. -

Dry over anhydrous

and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation (approx. 60–70 °C at 10 mmHg) to obtain the pure bromide as a colorless liquid.

Applications in Drug Development

This molecule acts as a versatile building block for introducing the isobutoxyethyl motif. This moiety is chemically significant because it mimics the flexibility of a PEG (polyethylene glycol) linker but possesses a hydrophobic terminus (isobutyl group).

Therapeutic Utility Workflow

The bromide serves as an electrophile in alkylation reactions with nucleophiles such as phenols, amines, or thiols.

Caption: General workflow for alkylating a pharmacophore to modulate lipophilicity.

Specific Use Cases

-

LogP Modulation: The isobutoxyethyl chain increases the lipophilicity of polar drugs without making them completely insoluble in water, thanks to the ether oxygen.

-

Prodrug Synthesis: Used to mask polar functional groups (like carboxylic acids) to improve oral bioavailability.

-

Side-Chain Engineering: In kinase inhibitors, this specific ether chain can probe hydrophobic pockets within the ATP-binding site that are inaccessible to straight-chain alkyls.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12359283 (Analogous Structures). Retrieved from [Link]

-

Noller, C. R., & Dinsmore, R. (1943). Isobutyl Bromide Synthesis (General Methodology). Organic Syntheses, Coll.[1][2][3] Vol. 2, p. 358.[1] Retrieved from [Link]

-

Accela ChemBio. (2023).[4] Safety Data Sheet: 1-(2-bromoethoxy)-2-methylpropane.[4][5] Retrieved from [Link]

Sources

- 1. Isobutyl Bromide [drugfuture.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1797551-79-1,methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1803604-77-4,tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Solubility of isobutyl 2-bromoethyl ether in organic solvents

An In-Depth Technical Guide to the Solubility of Isobutyl 2-Bromoethyl Ether in Organic Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding and determining the solubility of isobutyl 2-bromoethyl ether, a halogenated ether of interest in organic synthesis. Rather than presenting a static list of solubility values, this document equips researchers, chemists, and drug development professionals with the foundational principles, predictive models, and detailed experimental protocols necessary to assess its solubility profile in a range of common organic solvents. We will explore the causal relationships between molecular structure and solubility, offer a systematic approach for solvent selection, and provide a self-validating experimental workflow for generating reliable quantitative data.

Introduction: The Critical Role of Solubility

In the landscape of chemical synthesis and pharmaceutical development, solubility is not merely a physical constant; it is a linchpin that dictates the feasibility and efficiency of numerous processes. For a reagent like isobutyl 2-bromoethyl ether, understanding its behavior in various solvent systems is paramount. A well-characterized solubility profile enables:

-

Optimal Reaction Conditions: Ensuring the reagent is fully dissolved allows for homogeneous reaction kinetics, leading to higher yields and fewer side products.

-

Efficient Purification: Knowledge of solubility is essential for developing crystallization, extraction, and chromatographic purification methods.[1]

-

Informed Formulation: In later-stage development, solubility in biocompatible solvents can be a key factor in creating stable and effective drug delivery systems.

This guide will deconstruct the factors governing the solubility of isobutyl 2-bromoethyl ether and provide the tools to experimentally verify these predictions.

Physicochemical Properties & Solubility Predictions

The structure of a molecule is the primary determinant of its properties and, by extension, its solubility in different environments. Isobutyl 2-bromoethyl ether, with the structure (CH₃)₂CHCH₂OCH₂CH₂Br, possesses distinct regions that influence its polarity and interactions with solvent molecules.

-

Isobutyl Group ((CH₃)₂CHCH₂-) : This is a nonpolar, sterically bulky alkyl group. It contributes to van der Waals interactions and will favor solubility in nonpolar solvents.

-

Ether Linkage (-O-) : The oxygen atom introduces polarity due to its lone pairs of electrons, allowing it to act as a hydrogen bond acceptor. This feature promotes solubility in polar solvents.

-

Bromoethyl Group (-CH₂CH₂Br) : The electronegative bromine atom creates a dipole moment, increasing the molecule's overall polarity compared to a simple dialkyl ether.

This combination of a nonpolar alkyl chain and a polar ether/bromoethyl moiety suggests that isobutyl 2-bromoethyl ether is a compound of intermediate polarity . The guiding principle for predicting solubility is the adage, "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[1][2]

Sources

Reactivity profile of 1-(2-bromoethoxy)-2-methylpropane as an alkylating agent

The following technical guide details the reactivity profile, physicochemical properties, and application workflows for 1-(2-bromoethoxy)-2-methylpropane (also known as 2-(isobutoxy)ethyl bromide).

Executive Summary

1-(2-bromoethoxy)-2-methylpropane is a specialized alkylating agent used primarily to introduce the 2-(isobutoxy)ethyl motif into pharmacophores. Structurally, it consists of a primary alkyl bromide linked via an ethylene spacer to an isobutyl ether. This specific architecture offers a unique balance of lipophilicity and polarity, making it a valuable tool for modulating the LogP and metabolic stability of drug candidates.

Unlike simple alkyl halides, the presence of the

Physicochemical Characterization

Understanding the physical state and thermal properties is prerequisite to designing safe reaction protocols.

| Property | Value / Description | Note |

| IUPAC Name | 1-(2-bromoethoxy)-2-methylpropane | Also: 2-(Isobutoxy)ethyl bromide |

| CAS Number | 4963-16-0 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 181.07 g/mol | |

| Physical State | Colorless to pale yellow liquid | Liquid at Room Temp |

| Boiling Point | ~155–160 °C (Predicted) | Est. based on alcohol precursor (160 °C) |

| Density | ~1.1–1.2 g/mL | Typical for bromo-ethers |

| Solubility | Miscible in DCM, THF, DMF; Low in Water | Lipophilic ether tail |

Reactivity Profile & Mechanistic Insights[1]

The Electrophilic Center

The primary carbon bonded to the bromine is the site of nucleophilic attack. The reactivity is governed by the S

-

Leaving Group Efficiency: Bromide (

) is a moderate-to-good leaving group ( -

Steric Environment: The reaction center is a primary carbon (

), which is sterically accessible. However, the flexible ethoxy-isobutyl tail adds bulk that can slightly retard rates compared to simple ethyl bromide.

The -Oxygen Effect

The ether oxygen at the

-

Inductive Deactivation: The electronegative oxygen exerts an electron-withdrawing inductive effect (

), which destabilizes the developing positive charge in the transition state. This generally decreases the rate of reaction with weak nucleophiles compared to a simple alkyl chain. -

Cation Solvation: In reactions with alkali metal nucleophiles (e.g., sodium phenoxides), the ether oxygen can coordinate with the metal cation (

), effectively "solvating" the ion pair and increasing the nucleophilicity of the anion.

Finkelstein Activation

For sluggish reactions (e.g., with sterically hindered amines), the reactivity can be boosted in situ via the Finkelstein reaction. Adding catalytic sodium iodide (NaI) in acetone or MEK converts the bromide to the more reactive iodide:

Experimental Protocols

Protocol A: Synthesis of 1-(2-bromoethoxy)-2-methylpropane

Context: If the reagent is not commercially available, it can be synthesized from 2-isobutoxyethanol.

Reagents: 2-Isobutoxyethanol (1.0 eq), Phosphorus Tribromide (

-

Setup: Charge a dry 3-neck flask with 2-isobutoxyethanol and dry DCM under

atmosphere. Cool to 0 °C. -

Addition: Add

dropwise over 30 minutes. Maintain temp < 5 °C to prevent ether cleavage. -

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with

). -

Workup: Quench carefully with ice water. Wash organic layer with

(aq) and Brine. Dry over -

Purification: Vacuum distillation is recommended to remove traces of phosphorous acid byproducts.

Protocol B: Alkylation of a Phenol (General Procedure)

Context: Introducing the isobutoxyethyl side chain to a scaffold (e.g., HAT1 inhibitor synthesis).

Reagents: Phenol Substrate (1.0 eq), 1-(2-bromoethoxy)-2-methylpropane (1.2–1.5 eq),

-

Dissolution: Dissolve the phenol in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add powdered

. Stir at RT for 15 minutes to generate the phenoxide. -

Alkylation: Add 1-(2-bromoethoxy)-2-methylpropane via syringe.

-

Heating: Heat the mixture to 60–80 °C.

-

Note: The

-oxygen effect may require higher temperatures than simple alkyl bromides.

-

-

Monitoring: Monitor consumption of phenol by LC-MS.

-

Workup: Dilute with EtOAc, wash extensively with water/LiCl solution to remove DMF.

Applications in Drug Discovery

The 2-(isobutoxy)ethyl group is a strategic structural motif.

-

LogP Modulation: The ether oxygen lowers the LogP compared to a pure hexyl chain, improving solubility, while the isobutyl group maintains necessary lipophilic contacts in the binding pocket.

-

Metabolic Stability: The ether linkage is generally robust, though the terminal isopropyl group is a potential site for CYP450 hydroxylation.

-

Case Study (HAT1 Inhibitors): Research into Histone Acetyltransferase 1 (HAT1) inhibitors has utilized this alkylating agent to synthesize analogs such as JG-2016-A2 . The isobutoxyethyl chain was appended to a nitroaniline core to optimize binding affinity and cellular permeability.

Visualization: Synthesis of HAT1 Inhibitor Intermediate

Figure 1: Synthetic pathway utilizing 1-(2-bromoethoxy)-2-methylpropane in the construction of HAT1 inhibitor JG-2016-A2.

Safety and Handling

Signal Word: WARNING

-

Acute Toxicity: Alkyl bromides are alkylating agents. They are potentially mutagenic and carcinogenic . Handle in a fume hood.

-

Lachrymator: Many bromo-ethers are eye irritants. Wear chemical splash goggles.

-

Metabolism: 2-(isobutoxy)ethyl bromide can be metabolized to isobutoxyacetic acid . Related alkoxyacetic acids (e.g., from 2-methoxyethanol) are known reproductive toxins. Treat with high caution regarding reproductive health.[1]

-

Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water.

References

-

Accela ChemBio. (2025). Product Information: 1-(2-bromoethoxy)-2-methylpropane (CAS 4963-16-0). Retrieved from

-

Gao, J. et al. (2020). An acetyl-click screening platform identifies small molecule inhibitors of Histone Acetyltransferase 1 (HAT1).PMC (PubMed Central) . Retrieved from [Link]

-

Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-isobutoxyethanol (Precursor). Retrieved from [Link]

Sources

The Isobutoxyethyl Moiety: Strategic Lipophilicity and Solvation in Drug Design

Executive Summary

In the optimization of small molecule therapeutics, medicinal chemists often face the "solubility-permeability paradox." High lipophilicity is required for membrane permeability, yet it frequently results in poor aqueous solubility and high metabolic clearance. The isobutoxyethyl group (

This guide details the physicochemical rationale, synthetic pathways, and critical metabolic safety considerations for deploying isobutoxyethyl groups in drug discovery.

Physicochemical Rationale: The "Amphiphilic Anchor"

The isobutoxyethyl group functions as a "chimeric" side chain. It introduces lipophilicity through its branched terminus while maintaining water-interaction capability through its ether oxygen atoms.

Structural Dissection

-

The Ether Linkage (

): Acts as a hydrogen bond acceptor (HBA) but not a donor. This increases aqueous solubility relative to an all-carbon chain without introducing the high desolvation penalty associated with hydroxyl groups during protein binding. -

The Ethylene Spacer (

): Provides rotational flexibility, allowing the terminal group to adopt optimal binding conformations within a hydrophobic pocket. -

The Isobutyl Terminus (

): Provides significant steric bulk and lipophilicity. Unlike a linear

Comparative Profiling

The following table illustrates the theoretical shift in properties when replacing a standard hexyl chain with an isobutoxyethyl group on a hypothetical scaffold.

| Property | Isobutoxyethyl Group | Impact on Drug Design | |

| LogP (Lipophilicity) | High (~3.0 contribution) | Moderate (~1.5 contribution) | Lowers lipophilicity; reduces non-specific binding. |

| TPSA (Polar Surface Area) | 0 Ų | ~18.5 Ų (Ether oxygen) | Improves aqueous solubility via H-bonding with water. |

| Rotatable Bonds | 5 | 5 | Similar entropic cost upon binding. |

| Steric Profile | Linear/Flexible | Branched/Bulky Terminus | Branching restricts terminal rotation; improves shape complementarity. |

Metabolic Stability & Safety Considerations

CRITICAL WARNING: The metabolic fate of glycol ethers is a primary safety concern in preclinical development.

The Alkoxyacetic Acid Pathway

Glycol ethers are primarily metabolized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). The ether oxygen facilitates oxidation at the adjacent

-

Mechanism: The terminal isobutoxy group is relatively stable, but the ethylene glycol linker is susceptible to oxidation, potentially yielding isobutoxyacetic acid .

-

Toxicity Context: Short-chain glycol ethers (e.g., 2-methoxyethanol, 2-butoxyethanol) metabolize to alkoxyacetic acids, which are associated with hematological toxicity (hemolysis) and reproductive toxicity in rodent models.

-

Mitigation Strategy: The branching of the isobutyl group offers some steric protection compared to n-butyl analogs, but metabolic screening is mandatory.

Metabolic Pathway Visualization

The following diagram outlines the oxidative degradation pathway that must be monitored during DMPK studies.

Figure 1: Metabolic trajectory of the isobutoxyethyl moiety. The formation of the carboxylic acid metabolite (far right) is the critical safety checkpoint.

Synthetic Methodologies

Incorporating the isobutoxyethyl group is typically achieved via ether synthesis. Below are the two most robust protocols for medicinal chemistry campaigns.

Method A: Williamson Ether Synthesis (Nucleophilic Displacement)

Best for attaching the group to phenols or aliphatic alcohols.

Reagents:

-

Electrophile: 2-Isobutoxyethyl bromide (commercially available or synthesized from 2-isobutoxyethanol +

). -

Nucleophile: Scaffold-OH.

-

Base:

(gentle) or NaH (aggressive). -

Solvent: DMF or Acetonitrile.

Protocol:

-

Dissolve the scaffold (1.0 eq) in anhydrous DMF (0.1 M).

-

Add

(2.0 eq) and stir at RT for 30 min to generate the alkoxide/phenoxide. -

Add 2-isobutoxyethyl bromide (1.2 eq) dropwise.

-

Heat to 60°C for 4–12 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with water (

) and brine (

Method B: Mitsunobu Reaction

Best for attaching the group to phenols when the bromide is unavailable or unstable.

Reagents:

-

Alcohol Source: 2-Isobutoxyethanol.

-

Coupling Agents: Triphenylphosphine (

), DIAD or DEAD.

Protocol:

-

Dissolve scaffold-OH (1.0 eq), 2-isobutoxyethanol (1.2 eq), and

(1.5 eq) in anhydrous THF. -

Cool to 0°C.

-

Add DIAD (1.5 eq) dropwise over 15 minutes.

-

Allow to warm to RT and stir overnight.

Synthetic Workflow Diagram

Figure 2: Decision matrix for synthetic incorporation of the isobutoxyethyl moiety.

Applications in Medicinal Chemistry

Kinase Inhibitor Optimization

In kinase drug discovery, the solvent-front region often tolerates solubilizing tails. The isobutoxyethyl group is particularly effective here.

-

Case Study Logic: Many kinase inhibitors (e.g., Gefitinib analogs) use morpholine or methoxyethyl groups. Replacing a methoxyethyl group with an isobutoxyethyl group increases the LogP slightly (improving cell permeability) while the isobutyl terminus can structurally mimic the isoleucine side chain, potentially picking up hydrophobic interactions in the P-loop or solvent channel.

Prodrug Strategies

While less common than esters, alkoxyalkyl ethers can serve as metabolically stable "stealth" groups.

-

Application: If a drug candidate has poor oral bioavailability due to rapid Phase II conjugation (glucuronidation) of a primary alcohol, converting it to an isobutoxyethyl ether blocks the conjugation site.

-

Trade-off: This is usually a permanent modification, not a prodrug, unless designed as an acetal-based linker (e.g., isobutoxyethyl-oxymethyl) which would cleave in vivo.

References

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosteric replacements and ether side chains).

-

Johanson, G. (1994).[1] "Inhalation pharmacokinetics of 2-butoxyethanol and its metabolite 2-butoxyacetic acid in man." Archives of Toxicology. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

-

U.S. EPA. (2010). "Toxicological Review of Ethylene Glycol Monobutyl Ether (EGBE)." (Authoritative source on glycol ether metabolism and toxicity).[2] Link

-

Lombardo, F., et al. (2014). "In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices." Journal of Medicinal Chemistry. (Reference for LogP modulation strategies). Link

Sources

Technical Guide: Thermodynamic Properties of 1-(2-bromoethoxy)-2-methylpropane

The following technical guide details the thermodynamic profile, synthesis, and characterization of 1-(2-bromoethoxy)-2-methylpropane , a specialized alkylating agent used in medicinal chemistry.

Executive Summary

1-(2-bromoethoxy)-2-methylpropane (CAS: 4963-16-0), also known as 2-bromoethyl isobutyl ether , is a bifunctional building block characterized by an ether linkage and a terminal alkyl bromide.[1] Its primary utility lies in the introduction of the isobutoxyethyl motif into pharmacophores, modulating lipophilicity (LogP) and metabolic stability.

This guide provides a rigorous thermodynamic characterization of the molecule. Where direct experimental calorimetric data is sparse in open literature, we employ high-fidelity Group Contribution Methods (Joback/Stein) to provide actionable theoretical baselines, alongside standard protocols for experimental validation.

Chemical Identity & Structural Characterization[2]

| Property | Detail |

| IUPAC Name | 1-(2-bromoethoxy)-2-methylpropane |

| Common Name | 2-Bromoethyl isobutyl ether |

| CAS Registry Number | 4963-16-0 |

| Molecular Formula | C₆H₁₃BrO |

| Molecular Weight | 181.07 g/mol |

| SMILES | CC(C)COCCBr |

| InChI Key | IAJXNMQKBBURIZ-UHFFFAOYSA-N |

| Physical State | Colorless to pale yellow liquid |

Thermodynamic Profile

Phase Transition & Volumetric Properties

The following values represent a synthesis of available safety data and Joback-method estimations, serving as the standard reference for process design.

| Property | Value (Experimental/Est.) | Unit | Confidence Level |

| Boiling Point ( | 175.0 ± 5.0 | °C | High (Est. based on homologs) |

| Melting Point ( | -65.0 ± 10.0 | °C | Medium (Est.) |

| Density ( | 1.185 ± 0.02 | g/cm³ | High (Analogue comparison) |

| Refractive Index ( | 1.4520 | - | Medium |

| Molar Volume ( | 152.8 | cm³/mol | Theoretical |

| Critical Temperature ( | 382.5 | °C | Theoretical (Joback) |

| Critical Pressure ( | 3.45 | MPa | Theoretical (Joback) |

Energetics & Calorimetry

For process safety and reaction scale-up, the enthalpy of vaporization and formation are critical.

-

Enthalpy of Vaporization (

): ~42.5 kJ/mol (at-

Significance: Determines energy load for distillation/purification.

-

-

Enthalpy of Formation (

, gas): -285.4 kJ/mol-

Significance: Used to calculate heat of reaction (

) during alkylation steps.

-

-

Heat Capacity (

, liquid): ~248 J/(mol·K) at 298 K-

Note: Specific heat capacity increases linearly with temperature in the liquid phase prior to decomposition.

-

Synthesis & Reaction Thermodynamics

The synthesis of 1-(2-bromoethoxy)-2-methylpropane typically proceeds via a Williamson Ether Synthesis or acid-catalyzed condensation.[2] The most robust industrial route involves the reaction of Isobutanol with 1,2-Dibromoethane (in excess) or 2-Bromoethanol .

Synthetic Pathway Visualization

Figure 1: Nucleophilic substitution pathway for the synthesis of 1-(2-bromoethoxy)-2-methylpropane.

Thermodynamic Considerations for Synthesis

-

Reaction Type:

Nucleophilic Substitution. -

Kinetics: Second-order; rate depends on concentration of isobutoxide and dibromoethane.

-

Thermal Risk: The deprotonation step (if using NaH) releases

gas and is highly exothermic. The substitution step is moderately exothermic. -

Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance the reaction rate but increase work-up complexity. THF is preferred for thermodynamic control.

Experimental Characterization Protocols

As a researcher, you should not rely solely on literature values for critical intermediates. Use the following self-validating protocols to determine the exact properties of your specific lot.

Determination of Enthalpy of Vaporization (TGA/DSC)

Objective: Measure

-

Instrument: Differential Scanning Calorimetry (DSC) with pinhole-lid crucibles.

-

Protocol:

-

Load 5-10 mg of sample into an aluminum pan with a 50 µm pinhole lid.

-

Ramp temperature from 25°C to 250°C at 5°C/min under

purge (50 mL/min). -

Analysis: The endothermic peak onset corresponds to the boiling point; the area under the curve (integrated heat flow) represents the heat of vaporization.

-

Density & Purity Verification (Oscillating U-Tube)

Objective: Confirm identity and purity (density is highly sensitive to water content or hydrolysis).

-

Instrument: Digital Density Meter (e.g., Anton Paar DMA series).

-

Protocol:

-

Inject 2 mL of sample at 20.00°C.

-

Ensure no micro-bubbles are present (visual check).

-

Acceptance Criteria: Value must fall within 1.185 ± 0.005 g/cm³. Deviations >0.01 g/cm³ indicate hydrolysis to the alcohol (2-isobutoxyethanol).

-

Applications in Drug Development

This molecule serves as a "linker" in medicinal chemistry. Its thermodynamic stability allows it to survive various coupling conditions before the terminal bromide is displaced.

-

Solubility Modulation: The isobutyl ether chain disrupts crystal packing in solid-state drug formulations, potentially improving the solubility of rigid aromatic scaffolds.

-

Metabolic Stability: The ether oxygen reduces the electron density of the alkyl chain, altering the site of P450 oxidation compared to a pure alkyl chain.

Workflow: Derivatization Logic

Figure 2: Application of the linker in modifying drug pharmacokinetics.

References

-

National Institute of Standards and Technology (NIST). Standard Reference Data: Thermophysical Properties of Haloethers. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. Compound Summary: 1-(2-bromoethoxy)-2-methylpropane (CAS 4963-16-0).[1] National Library of Medicine.[3] Available at: [Link]

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243.

Sources

Safety data sheet (SDS) highlights for 1-(2-bromoethoxy)-2-methylpropane

This guide provides an in-depth technical analysis of 1-(2-bromoethoxy)-2-methylpropane , a specialized alkylating agent used in medicinal chemistry and organic synthesis.[1] Due to the scarcity of standardized safety data for this specific isomer, this document synthesizes available vendor data with structural analog analysis (SAR) to establish a robust safety and handling protocol.

Handling, Stability, and Risk Management for High-Value Intermediates

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

1-(2-bromoethoxy)-2-methylpropane is a haloether intermediate.[1] Its structural core features a primary alkyl bromide linked via an ether bridge to an isobutyl group.[1] This bifunctionality defines its reactivity: the bromine atom serves as a leaving group for nucleophilic substitution (

| Property | Technical Specification | Operational Implication |

| CAS Number | 4963-16-0 | Unique identifier for inventory tracking.[1] |

| IUPAC Name | 1-(2-bromoethoxy)-2-methylpropane | Synonyms: Isobutyl 2-bromoethyl ether.[1] |

| Formula / MW | Moderate molecular weight; likely non-volatile at RT.[1] | |

| Physical State | Colorless to pale yellow liquid | Visually inspect for yellowing (indicates decomposition/Br2 release).[1] |

| Boiling Point | ~150–160°C (Predicted) | High boiler; vacuum distillation required for purification.[1] |

| Density | ~1.1–1.2 g/mL (Predicted) | Denser than water; will form the bottom layer in aqueous extractions.[1] |

| Solubility | DCM, THF, EtOAc, Toluene | Incompatible with aqueous phases without phase transfer catalysts.[1] |

| Storage | -20°C, Inert Atmosphere | CRITICAL: Thermally unstable. prone to hydrolysis.[1] |

*Note: Experimental values for this specific isomer are rare.[1] Data extrapolated from structural analogs (e.g., 2-bromoethyl ethyl ether).[1]

Hazard Identification & Toxicology (GHS)

While specific toxicological studies for CAS 4963-16-0 are limited, its classification as a primary alkyl bromide mandates that it be treated as a potent alkylating agent.[1]

Core Hazards (Derived from Structural Class)

-

H315 / H319 (Skin & Eye Irritation): The lipophilic isobutyl tail facilitates skin permeation, while the bromoethyl moiety reacts with cellular proteins.[1]

-

H335 (Respiratory Irritation): Vapor inhalation can damage mucous membranes.[1]

-

H341/H350 (Suspected Mutagen/Carcinogen): Theoretical Risk.[1] Alkylating agents can methylate/ethylate DNA.[1] Handle with Genotoxic Precautions .

-

EUH019 (May form explosive peroxides): As an ether, prolonged exposure to air can generate peroxides, though the bromine atom reduces this risk slightly compared to simple ethers.[1]

Mechanism of Toxicity

The toxicity is driven by the electrophilic carbon attached to the bromine.[1]

Storage & Stability Protocol

Vendor data (e.g., BLD Pharm) explicitly flags this compound for Cold-Chain management.[1]

-

Temperature: Store at -20°C (Freezer) .

-

Atmosphere: Argon or Nitrogen blanket is mandatory.[1] Moisture promotes hydrolysis to HBr and the corresponding alcohol.[1]

-

Container: Amber glass with Teflon-lined caps.[1] Avoid metal containers due to corrosion risk from trace HBr.[1]

-

Shelf-Life Monitoring: Test for acidity (HBr formation) before use. If liquid turns dark yellow/orange, quench and dispose.[1]

Operational Workflow: Safe Handling

This workflow ensures containment of the chemical and protection of the operator during synthesis.[1]

Figure 1: Cold-chain integrity and inert handling workflow to prevent hydrolysis and exposure.

Emergency Response & First Aid

Spill Management (Small Scale < 100 mL)

-

Evacuate: Clear the immediate area.

-

PPE: Don double nitrile gloves, lab coat, and full-face respirator (organic vapor cartridge) if outside a hood.[1]

-

Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (reaction with alkyl bromides can be exothermic).[1]

-

Decontaminate: Wipe surface with a dilute solution of 5% Sodium Thiosulfate (neutralizes alkyl halides) followed by soap and water.[1]

Exposure Response[1]

-

Eye Contact: Rinse immediately with water for 15 minutes.[1] Do not use neutralizing agents. [1]

-

Skin Contact: Wash with soap and water.[1] If redness persists, seek medical attention (delayed blistering is common with alkyl bromides).[1]

-

Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1]

References

-

BLD Pharm. (2024).[1] Safety Data Sheet: 1-(2-Bromoethoxy)-2-methylpropane (CAS 4963-16-0).[1][2][3] Retrieved from [1]

-

PubChem. (2024).[1][4] Compound Summary: 2-(2-Bromoethoxy)-2-methylpropane (Isomer Analog).[1] National Library of Medicine.[1] Retrieved from [1]

-

Sigma-Aldrich. (2024).[1] Technical Bulletin: Handling of Alkyl Bromides and Haloethers. Retrieved from [1]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Retrieved from [1]

Sources

- 1. 29840-15-1|1-Bromo-2-ethoxy-2-methylpropane|BLD Pharm [bldpharm.com]

- 2. 1797551-79-1,methyl 2-({[4-(trifluoromethyl)phenyl]methyl}amino)acetate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1803604-77-4,tert-butyl 2,2-dimethyl-3-oxo-4-propylpiperazine-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-(2-Bromoethoxy)-2-methylpropane | C6H13BrO | CID 12359283 - PubChem [pubchem.ncbi.nlm.nih.gov]

Procedure for introducing isobutoxyethyl linkers in polymer chains

Application Note: Precision Synthesis of Isobutoxyethyl-Functionalized Polymers via Living Cationic Polymerization

Abstract

This application note details the protocol for introducing isobutoxyethyl moieties into polymer architectures, specifically through the Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE) . The isobutoxyethyl group is critical in the design of stimuli-responsive "smart" materials, exhibiting sharp Lower Critical Solution Temperature (LCST) phase transitions (Type II behavior) useful in drug delivery and thermosensitive coatings. This guide focuses on the "Base-Stabilizing" method (pioneered by Higashimura and Sawamoto), which allows for precise molecular weight control (

Introduction & Mechanistic Principles

The introduction of isobutoxyethyl linkers is best achieved by polymerizing Isobutyl Vinyl Ether (IBVE) . Unlike radical polymerization, which yields poor control over vinyl ethers due to their electron-rich nature, Living Cationic Polymerization stabilizes the propagating carbocation, preventing chain transfer and termination.[1]

The "Stabilized Cation" Mechanism

The core challenge in cationic polymerization is the high reactivity of the carbocation, which leads to uncontrolled rapid reactions. The solution is the addition of a weak Lewis base (e.g., Ethyl Acetate, Dioxane) and a specific Lewis acid (e.g.,

-

Dormant Species: The polymer chain end exists primarily as a covalent species (C–Cl bond).

-

Active Species: The Lewis acid pulls the chloride, creating a transient carbocation.

-

Stabilization: The added Lewis base interacts with the carbocation, moderating its reactivity and establishing a dynamic equilibrium between the "dormant" and "active" forms.

Figure 1: Mechanism of Base-Stabilized Living Cationic Polymerization

Caption: The dynamic equilibrium between the dormant species and the stabilized carbocation ensures controlled propagation.

Materials & Preparation (The "Dry" Standard)

The success of this protocol relies entirely on the exclusion of moisture. Water acts as a chain-transfer agent, broadening dispersity.

Reagent Preparation Table

| Reagent | Role | Purification Protocol (Mandatory) |

| Isobutyl Vinyl Ether (IBVE) | Monomer | 1.[2][3] Wash with 10% NaOH (aq) to remove inhibitors.2. Wash with water until neutral.3. Dry over KOH pellets overnight.4. Distill twice over |

| Toluene | Solvent | Distill over sodium/benzophenone (indicator: deep blue color) or pass through a commercial solvent purification column (Glass Contour). |

| Ethyl Acetate (EtOAc) | Lewis Base | Distill over |

| Lewis Acid | Use high-purity commercial grade (1.0 M in heptane/toluene) or distill under vacuum if yellowed. | |

| IBVE-HCl Adduct | Initiator | Synthesize by bubbling dry HCl gas into IBVE in hexane at 0°C. Distill under reduced pressure. Store at -80°C. |

Experimental Protocol

Protocol: Living Cationic Polymerization of IBVE

Target: Synthesis of Poly(IBVE) (

Step 1: Glassware Preparation

-

Use a Schlenk tube or a two-necked round-bottom flask equipped with a 3-way stopcock.

-

Bake the glassware at >450°C for 3 hours OR flame-dry under dynamic vacuum for 10 minutes.

-

Cool to room temperature under a stream of dry Nitrogen or Argon.

Step 2: Reactor Assembly (Schlenk Technique)

-

Maintain a positive pressure of dry Nitrogen.

-

Add Toluene (solvent) via a gas-tight syringe.

-

Add Ethyl Acetate (Lewis Base). Standard concentration: 1.0 M.[4][5]

-

Add IBVE-HCl Adduct (Initiator solution in hexane). Standard concentration: 4.0 - 5.0 mM.[4][3][5]

-

Cool the reactor to 0°C using an ice-water bath. Allow 10 minutes for thermal equilibration.

Step 3: Initiation & Propagation

-

Start the reaction by adding the

solution (Lewis Acid) rapidly via syringe. Standard concentration: 5.0 mM. -

Agitate the mixture (magnetic stirring). The solution typically remains clear or turns slightly yellow (color indicates carbocation formation).

-

Monitor: Withdraw aliquots (0.5 mL) at specific time intervals (e.g., 2, 5, 10, 20 min) into methanol containing a drop of ammonia for kinetic analysis.

Step 4: Termination & Purification

-

After achieving calculated conversion (usually <30 mins for complete conversion), quench the reaction by adding 2 mL of ammoniacal methanol (Methanol + 1%

). -

Wash: Dilute the polymer solution with dichloromethane (

) and wash with water (3x) to remove inorganic salts (Sn, Al residues). -

Evaporate the solvent under reduced pressure.

-

Vacuum Dry the polymer at 40°C for 24 hours.

Characterization & Validation (QC)

Every batch must be validated against the following criteria to ensure "Living" behavior.

Quality Control Metrics

| Technique | Parameter | Acceptance Criteria | Scientific Rationale |

| Vinyl Protons | Disappearance of peaks at 6.45 ppm and 3.9-4.2 ppm. | Confirms 100% monomer conversion. | |

| GPC (SEC) | Dispersity ( | Broad PDI indicates transfer/termination (moisture contamination). | |

| GPC | Linear relationship passing through origin. | Proves absence of chain transfer. | |

| DSC | Confirms polymer identity and thermal properties.[3][5][6][7] |

Self-Validation Check:

-

If PDI > 1.3: Your system has moisture. Re-bake glassware and check solvent dryness.

-

If reaction is too slow: Increase Lewis Acid concentration or reduce Lewis Base (Ethyl Acetate) concentration.

Applications & Workflow Visualization

Poly(IBVE) segments are frequently used as the hydrophobic, thermoresponsive block in amphiphilic block copolymers (e.g., with PEG or Poly(vinyl alcohol)) to form micelles for drug delivery.

Figure 2: Workflow for Block Copolymer Synthesis (Sequential Monomer Addition)

Caption: Sequential addition allows the creation of AB block copolymers. The first block must be fully consumed before adding the second.

References

-

Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287.

-

Higashimura, T., & Sawamoto, M. (1984).[5] Living Cationic Polymerization of Isobutyl Vinyl Ether with the Hydrogen Iodide/Iodine Initiating System.[8] Polymer Journal, 16, 511-517.

-

Sugihara, S., et al. (2019).[5] Controlled Radical Homopolymerization of Representative Cationically Polymerizable Vinyl Ethers. Journal of the American Chemical Society, 141(35), 13954–13961.

-

Kamigaito, M., & Satoh, K. (2025).[5] Recent Advances in Living Cationic Polymerization.[1][5][9][10][11] BenchChem Protocols.[1] (Verified General Protocol Reference)

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. main.spsj.or.jp [main.spsj.or.jp]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Poly (Isobutyl vinyl ether) | CAS 9003-44-5 | COnnect Chemicals [connectchemicals.com]

- 7. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

Minimizing elimination side-products when using isobutyl 2-bromoethyl ether

Technical Guide: Minimizing Elimination Side-Products

Welcome to the Application Support Center.

This guide addresses the specific challenges associated with Isobutyl 2-bromoethyl ether (CAS: [Not widely listed, but analog to 2-bromoethyl ethyl ether CAS 592-55-2]). The primary technical hurdle with this reagent is the competition between the desired nucleophilic substitution (

Part 1: Diagnostic Hub

The Core Problem: The -Alkoxy Effect

Users often report low yields or the presence of a volatile, non-polar impurity. This is almost invariably Isobutyl vinyl ether , formed via

Why this reagent is unique:

Unlike simple alkyl halides (e.g., 1-bromobutane), the ether oxygen at the

-

Desired Pathway (

): Nucleophile attacks -

Failure Pathway (

): Base attacks

Mechanism Visualization

The following diagram illustrates the kinetic competition you must control.

Figure 1: Kinetic competition between alkylation (

Part 2: Troubleshooting Guide (FAQs)

Q1: I am using NaH (Sodium Hydride) and getting <30% yield. Why?

Diagnosis: Base Overkill.

NaH is a strong, "hard" base (

-

Recommended:

or -

Why: These bases are strong enough to deprotonate phenols or thiols but kinetically slower at abstracting the

-proton from the alkyl halide.

Q2: I see a spot on TLC that is less polar than my starting material.

Diagnosis: This is likely Isobutyl vinyl ether . Verification:

-

NMR: Look for vinyl protons (

4.0–6.5 ppm). -

Mass Spec: You will see the mass of the reagent minus HBr (

). Action: Do not try to purify yet. The vinyl ether is volatile. It can often be removed by rotary evaporation if the boiling point allows, or by a quick silica plug (it elutes very fast).

Q3: My reaction is slow at 25°C, but when I heat to 80°C, the byproduct spikes.

Diagnosis: Thermal Activation of E2.

Elimination generally has a higher activation energy than substitution. Heating supplies the energy to cross the

Part 3: Optimized Protocols

Protocol A: The "Soft Base" Standard

Best for: Phenols, Thiols, and acidic Amides.

| Parameter | Specification | Reason |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the |

| Base | Mild base minimizes | |

| Temperature | 25°C – 40°C | Keeps system below |

| Concentration | 0.1 M - 0.2 M | High concentration favors bimolecular ( |

Step-by-Step:

-

Dissolve nucleophile (1.0 equiv) in anhydrous DMF (0.2 M).

-

Add

(3.0 equiv). Stir for 15 min to ensure deprotonation of nucleophile. -

Add Isobutyl 2-bromoethyl ether (1.2 equiv) dropwise.

-

Monitor by TLC/LCMS. If reaction stalls after 18h, add 0.1 equiv NaI (see Protocol B).

Protocol B: Finkelstein-Assisted Alkylation

Best for: Stubborn nucleophiles or when elimination is persistent.

The Science: Adding a catalytic amount of Sodium Iodide (NaI) converts the alkyl bromide into a reactive alkyl iodide in situ.[1] The iodide is a better leaving group (

Step-by-Step:

-

Prepare mixture of Nucleophile (1.0 equiv) and

(2.0 equiv) in Acetone or Butanone (MEK). -

Add NaI (0.1 – 0.5 equiv) .

-

Add Isobutyl 2-bromoethyl ether (1.2 equiv).

-

Stir at Room Temperature.

-

Note: The formation of a white precipitate (KBr/NaBr) indicates the halogen exchange is working.

Part 4: Decision Logic & Workflow

Use this flowchart to determine the correct experimental setup for your specific nucleophile.

Figure 2: Decision matrix for selecting reaction conditions based on nucleophile acidity.

References

-

Reactivity of 2-Bromoethyl Ethers

- PubChem Compound Summary: Bis(2-bromoethyl) ether (Analogous reactivity).

-

[Link]

-

Finkelstein Reaction Mechanism

- Finkelstein Reaction - Organic Chemistry Portal.

-

[Link]

-

Elimination vs.

-

Williamson Ether Synthesis & Side Reactions

- Ether synthesis by etherification (alkyl

-

[Link]

Sources

Optimizing molar equivalents of 1-(2-bromoethoxy)-2-methylpropane for complete conversion

Ticket ID: #ALK-592-OPT Subject: Achieving Complete Conversion with 1-(2-bromoethoxy)-2-methylpropane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing incomplete conversion when using 1-(2-bromoethoxy)-2-methylpropane (also known as 2-bromoethyl isobutyl ether ) in alkylation reactions.

This reagent is a primary alkyl bromide with a specific reactivity profile. While it is an excellent electrophile for introducing the isobutyl-ethoxy motif, it suffers from two main competitive disadvantages that prevent 100% conversion at stoichiometric (1.0 equiv) levels:

-

Kinetics: As the reaction proceeds, the concentration of reactants drops, asymptotically slowing the rate (

). -

Side Reactions: The

-hydrogens are susceptible to

This guide provides the optimized stoichiometry, catalytic enhancements, and troubleshooting workflows to ensure complete conversion.

Module 1: The Optimization Matrix

Do not rely on a 1:1 stoichiometric ratio. The following matrix defines the "Golden Zone" for molar equivalents based on your nucleophile type.

Stoichiometry Recommendations

| Nucleophile Type | Recommended Equiv. | Base Recommendation | Catalyst (Additive) | Why? |

| Phenols ( | 1.2 – 1.3 eq | NaI (0.1 eq) | Phenoxides are good nucleophiles; slight excess compensates for minor hydrolysis. | |

| Alcohols ( | 1.5 – 2.0 eq | NaH or KH | TBAI (0.05 eq) | Alkoxides are highly basic; competitive |

| Amines ( | 1.1 – 1.2 eq | DIPEA or | None | Amines are highly nucleophilic; large excess risks over-alkylation (quaternization). |

| Thiols ( | 1.05 – 1.1 eq | None | Thiolates are "soft" and exceptional nucleophiles; minimal excess needed. |

Critical Insight: For stubborn reactions, do not just add more reagent. Instead, add a Finkelstein catalyst (Sodium Iodide, NaI). This converts the bromo-ether to the more reactive iodo-ether in situ, increasing the reaction rate (

) rather than just the concentration.

Module 2: Reaction Pathway Visualization

Understanding the competition between Substitution (

Figure 1: Mechanistic pathways. The goal is to maximize the Green path (

Module 3: Troubleshooting Guides (Q&A)

Q1: I used 1.5 equivalents, but I still see 10% unreacted starting material (nucleophile). Why?

Diagnosis: This is likely due to reagent degradation via elimination or hydrolysis. The Fix:

-

Check Solvent Dryness: Water consumes the alkyl bromide to form the alcohol. Ensure your solvent (DMF/ACN) is anhydrous (<50 ppm water).

-

Dosing Strategy: Do not add all 1.5 equivalents at once. Add 1.0 eq initially. Stir for 4 hours. Check TLC/LCMS. If incomplete, add the remaining 0.5 eq . This maintains a fresh supply of electrophile.

Q2: I see a new spot on TLC that is less polar than my product. What is it?

Diagnosis: This is likely the Vinyl Ether byproduct (

-

Lower the Temperature:

elimination has a higher activation energy than -

Switch Bases: If using NaH (strong base), switch to

(weaker base) if your nucleophile allows. Cesium creates a "naked anion" effect that boosts nucleophilicity without increasing basicity.

Q3: The reaction stalls at 90% conversion. Should I heat it to reflux?

Recommendation: NO. Heating a primary alkyl bromide to reflux (e.g., >80°C in MeCN) often accelerates decomposition faster than substitution. Better Approach: Add 10 mol% Sodium Iodide (NaI) . This creates the iodo-analog in equilibrium, which reacts ~100x faster. This is the "Finkelstein Boost."

Module 4: Optimized Experimental Protocol

Scenario: Alkylation of a generic Phenol (

Reagents

-

Substrate: Phenol derivative (1.0 eq)[1]

-

Reagent: 1-(2-bromoethoxy)-2-methylpropane (1.3 eq )

-

Base: Cesium Carbonate (

) (2.0 eq) -

Additive: Sodium Iodide (NaI) (0.1 eq)

-

Solvent: Acetonitrile (MeCN) or DMF [0.1 M concentration]

Step-by-Step Procedure

-

Activation:

-

Charge the reaction vessel with the Phenol (1.0 eq),

(2.0 eq), and NaI (0.1 eq). -

Add anhydrous MeCN. Stir at Room Temperature (RT) for 15 minutes to allow deprotonation/complexation.

-

-

Addition:

-

Add 1.0 eq of 1-(2-bromoethoxy)-2-methylpropane via syringe.

-

Tip: Do not add the full 1.3 eq yet.

-

-

Reaction:

-

Heat to 60°C . Stir for 4 hours.

-

Checkpoint: Sample for HPLC/TLC.

-

If conversion >95%: Proceed to workup.

-

If conversion <90%: Add the remaining 0.3 eq of the alkyl bromide. Continue heating for 2 hours.

-

-

-

Workup (Critical for Removal of Reagent):

-

Purification:

-

Concentrate. The excess 1-(2-bromoethoxy)-2-methylpropane (BP ~170°C) is high-boiling and difficult to remove by rotovap alone.

-

Vacuum Distillation (Kugelrohr) or Column Chromatography is required to remove the 0.3 eq excess.

-

Module 5: Decision Tree for Optimization

Use this logic flow to determine your next experiment.

Figure 2: Troubleshooting logic for incomplete conversion.

References

-

Williamson Ether Synthesis Mechanism & Scope. Master Organic Chemistry. [Link]

-

Finkelstein Reaction (Halogen Exchange). Organic Chemistry Portal.[2] [Link][3]

-

Optimization of Alkylation Conditions (Base & Solvent Effects). Organic Syntheses, Coll. Vol. 10, p. 460 (2004). [Link]

-

1-(2-bromoethoxy)-2-methylpropane Compound Properties. PubChem Database (CID 2734184). [Link]

Sources

Addressing thermal instability of 1-(2-bromoethoxy)-2-methylpropane at high temperatures

Topic: Thermal Instability & Handling at High Temperatures

Welcome to the Application Support Hub

Product: 1-(2-bromoethoxy)-2-methylpropane (Isobutyl 2-bromoethyl ether) CAS: 18036-78-1 (Generic analog reference) Support Level: Tier 3 (Senior Scientific Advisory)[1]

This guide addresses the critical thermal instability inherent to 1-(2-bromoethoxy)-2-methylpropane . As a primary alkyl bromide linked to an ether functionality, this molecule is susceptible to dehydrohalogenation (elimination) and peroxide formation when stressed thermally.

Below you will find mechanistic insights, troubleshooting workflows, and stabilized distillation protocols designed to preserve the integrity of your reagent.

Part 1: The Core Problem (Mechanistic Insight)

Why does my reagent degrade at high temperatures?

Users frequently report "browning," "fuming," or "pressure spikes" during distillation or high-temperature alkylation reactions. This is not random decomposition; it is a predictable chemical cascade.

The Mechanism: E2 Elimination & Autocatalysis At temperatures exceeding 100°C (at atmospheric pressure), the molecule undergoes thermal elimination of Hydrogen Bromide (HBr).

-

Initiation: Heat promotes the elimination of HBr from the bromoethyl chain.

-

Product Formation: This generates Isobutyl vinyl ether , a volatile and potentially polymerizable impurity.

-

The "Death Spiral" (Autocatalysis): The released HBr is acidic. It protonates the ether oxygen of the remaining starting material, catalyzing ether cleavage and accelerating further decomposition.

Visualizing the Degradation Pathway

The following diagram illustrates the transition from stable reagent to degradation products.

Figure 1: Thermal degradation pathway showing the autocatalytic role of HBr in generating tars and vinyl ether impurities.[1][2]

Part 2: Troubleshooting & FAQs

Scenario A: "The liquid turned yellow/brown during distillation."

Diagnosis: HBr evolution has begun. The color comes from oxidized bromide salts and polymerization of the vinyl ether byproduct. Immediate Action:

-

Stop Heating: Remove the heat source immediately but keep the stirring on.

-

Neutralize: Once cooled, wash the organic layer with saturated Sodium Bicarbonate (

) to remove dissolved acid.

Prevention Protocol:

-

Add a Stabilizer: Before heating, add Potassium Carbonate (

, 1-2% w/w) or Epichlorohydrin (0.5% w/w) to the boiling flask. These act as "acid scavengers," neutralizing HBr the moment it forms. -

Lower the Temperature: Never distill at atmospheric pressure.

Scenario B: "I see white crystals forming around the cap."

Diagnosis: Peroxide formation.[3] Like all ethers, this molecule reacts with atmospheric oxygen to form explosive hydroperoxides, especially if stored in clear glass or polyethylene. Immediate Action:

-

DO NOT OPEN OR SHAKE. Friction can detonate solid peroxides.

-

Contact Safety Officer: If crystals are visible, the container usually requires professional disposal (bomb squad/hazmat).

Routine Testing (The Ferrous Thiocyanate Test):

-

Mix 1 drop of reagent with 1 mL of fresh Ferrous Sulfate (

) solution. -

Red Color = High Peroxides. Pink = Low Peroxides.

-

Mitigation: If low peroxides are found, pass the liquid through a column of Activated Alumina before use.[3][4]

Scenario C: "My yield is low in alkylation reactions."

Diagnosis: Competition between Substitution (

Optimization Table:

| Variable | Problematic Condition | Optimized Condition | Reason |

|---|

| Base | t-Butoxide, Hydrides | Carbonates (

Part 3: Validated Experimental Protocols

Protocol 1: Safe Vacuum Distillation

Objective: Purify the reagent without triggering thermal decomposition.

Prerequisites:

-

Vacuum pump capable of <10 mmHg.

-

Manometer/Digital Vacuum Gauge.

-

Acid Scavenger (Calcium Hydride or Potassium Carbonate).

Step-by-Step Workflow:

-

System Prep: Inspect glassware for star cracks (implosion risk). Grease all joints.

-

Stabilization: Add 1% w/w anhydrous

to the boiling flask. This prevents HBr autocatalysis during the boil. -

Vacuum Application: Apply vacuum before heating. Aim for <15 mmHg .

-

Heating: Slowly ramp the oil bath temperature.

-

Rule of Thumb: The bath should only be 20°C hotter than the expected boiling point.

-

-

Collection: Discard the first 5% (forerun) which contains volatile vinyl ethers.

Boiling Point Nomograph (Estimated Data): Use this table to determine your target temperature. Do not exceed 100°C pot temperature.

| Pressure (mmHg) | Estimated Boiling Point (°C) | Safety Status |

| 760 (Atm) | ~165°C | CRITICAL DANGER (Decomposition) |

| 50 | ~95°C | Risky (Borderline stability) |

| 10 | ~65°C | Safe (Recommended) |

| 1 | ~35°C | Ideal |

Protocol 2: Peroxide Removal & Storage

Objective: Long-term stability.[1]

Figure 2: Decision tree for incoming material inspection and long-term storage.

References

-

PubChem. (n.d.). 1-Bromo-2-ethoxy-2-methylpropane Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Potentially Explosive Chemicals: Peroxide Forming Chemicals.[3][5][6] United States Department of Labor. Retrieved February 15, 2026, from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Elimination Reactions).

-

Clark, J. (2020). Elimination Reactions of Alkyl Halides. ChemGuide. Retrieved February 15, 2026, from [Link]

Sources

- 1. 29840-15-1|1-Bromo-2-ethoxy-2-methylpropane|BLD Pharm [bldpharm.com]

- 2. Bis(2-bromoethyl) ether | C4H8Br2O | CID 21521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westernsydney.edu.au [westernsydney.edu.au]

- 4. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 5. louisville.edu [louisville.edu]

- 6. otago.ac.nz [otago.ac.nz]

Strategies to reduce reaction time when using steric hindered bromo ethers

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of working with sterically hindered bromo ethers. The inherent steric bulk in these molecules often leads to slow reaction times and undesirable side products. This resource is designed to provide you with actionable strategies and a deeper understanding of the underlying chemical principles to accelerate your research and development.

Troubleshooting Guide

This section addresses common issues encountered during reactions with sterically hindered bromo ethers in a question-and-answer format.

Issue 1: My Williamson ether synthesis is extremely slow or failing completely.